Diphenyl phosphate dihydrate
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Overview
Description
Diphenyl phosphate dihydrate is an organophosphate compound with the chemical formula (C₆H₅O)₂P(O)OH·2H₂O. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is used in various applications, including as a pharmaceutical intermediate and a protective agent for hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl phosphate dihydrate can be synthesized through the reaction of phosphorus trichloride with phenol. The reaction typically involves the following steps:
Reaction of Phosphorus Trichloride with Phenol: Phosphorus trichloride reacts with phenol to form diphenyl phosphite.
Oxidation: Diphenyl phosphite is then oxidized to diphenyl phosphate.
Hydration: The final step involves the hydration of diphenyl phosphate to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Diphenyl phosphate dihydrate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form diphenyl phosphate.
Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Hydrolysis: It can be hydrolyzed to form phosphoric acid and phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Major Products
Oxidation: Diphenyl phosphate.
Substitution: Various substituted phosphates depending on the reagents used.
Hydrolysis: Phosphoric acid and phenol.
Scientific Research Applications
Diphenyl phosphate dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diphenyl phosphate dihydrate involves its interaction with molecular targets and pathways. For example, it can inhibit the growth and energy metabolism of organisms such as zebrafish in a sex-specific manner. This inhibition is likely due to its interference with metabolic pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate used as a flame retardant and plasticizer.
2-Ethylhexyl diphenyl phosphate: Used as a plasticizer in polymers.
Phenylphosphonic acid: Used in various chemical syntheses.
Uniqueness
Diphenyl phosphate dihydrate is unique due to its specific applications in both industrial and research settings. Its ability to act as a catalyst and its role in biochemical studies set it apart from other similar compounds .
Properties
CAS No. |
10303-47-6 |
---|---|
Molecular Formula |
C14H19O4P |
Molecular Weight |
282.27 g/mol |
IUPAC Name |
diphenyl hydrogen phosphate;methane |
InChI |
InChI=1S/C12H11O4P.2CH4/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;;/h1-10H,(H,13,14);2*1H4 |
InChI Key |
FGQWBIQFWQZRRS-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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